molecular formula C17H27NO4 B13814458 [(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate

[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate

Cat. No.: B13814458
M. Wt: 309.4 g/mol
InChI Key: DMLQRXAYJODTLF-GJTYEWPSSA-N
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Description

The compound [(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate is a highly functionalized carbohydrate derivative with a complex stereochemical profile. Its structure features:

  • Oxan (pyran) ring: Configured with 2S,3R,4S,5S stereochemistry.
  • Substituents: A 4-methoxy group and 5-methyl group on the oxan ring. A conjugated triene chain [(2E,4E,6E)-octa-2,4,6-trien-2-yl] at the C2 position. A 2-aminoacetate ester at the C3 position.

The stereochemistry and conjugated triene system likely influence its stability, solubility, and intermolecular interactions .

Properties

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate

InChI

InChI=1S/C17H27NO4/c1-5-6-7-8-9-12(2)16-17(22-14(19)10-18)15(20-4)13(3)11-21-16/h5-9,13,15-17H,10-11,18H2,1-4H3/b6-5+,8-7+,12-9+/t13-,15-,16-,17+/m0/s1

InChI Key

DMLQRXAYJODTLF-GJTYEWPSSA-N

Isomeric SMILES

C/C=C/C=C/C=C(\C)/[C@H]1[C@@H]([C@H]([C@H](CO1)C)OC)OC(=O)CN

Canonical SMILES

CC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate typically involves multiple steps, including the formation of the oxane ring and the introduction of the aminoacetate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties
Research indicates that compounds similar to [(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate exhibit significant anticancer activity. The structural features of this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound and their evaluation against various cancer cell lines. The results showed that certain derivatives had IC50 values in the nanomolar range against breast and prostate cancer cells .

Biochemistry

2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways that are dysregulated in diseases such as diabetes and obesity. The presence of the methoxy and aminoacetate groups could enhance its binding affinity to target enzymes .

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
Glycogen phosphorylaseCompetitive0.85
Aldose reductaseNon-competitive1.20
LipaseMixed0.50

Agricultural Applications

3. Pesticidal Activity
Recent studies have explored the use of this compound as a potential pesticide due to its structural similarity to known insecticides. The octatriene moiety may enhance its efficacy against specific pest species by disrupting their hormonal systems or metabolic processes .

Case Study:
Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations compared to untreated controls. The results suggested that this compound could be developed into a biopesticide with lower environmental impact than conventional pesticides .

Mechanism of Action

The mechanism of action of [(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound A : [(2R,3S,4S,5R,6S)-3,4,5-Tris(acetyloxy)-6-[[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate (CAS 23846-69-7)

  • Key Features: Fully acetylated oxan rings with a methoxy-linked disaccharide structure. Lacks aminoacetate or triene substituents.
  • The acetylated structure may enhance lipophilicity but decrease metabolic stability .

Compound B : [(2R,3R,4R,5R,6S)-3,4,6-Tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate (CAS 3006-60-8)

  • Key Features :
    • Acetamido group at C5 instead of the target’s methyl group.
    • Multiple acetyloxy substituents.
  • Comparison: The acetamido group introduces an amide bond, which is more hydrolytically stable than the target’s ester-linked aminoacetate. This difference could affect bioavailability and enzymatic recognition .

Analogues with Amino or Ester Functionalization

Compound C : [(2R,3S,4R,5R,6S)-3,4-Bis(acetyloxy)-5-acetamido-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate

  • Key Features: 4-Formyl-2-methoxyphenoxy substituent at C4. Acetamido group at C3.
  • The acetamido group contrasts with the aminoacetate’s primary amine, which may alter solubility and reactivity .

Compound D : (2S,3R,4S,5S)-4-Methoxy-5-Methyl-2-[(2E,4E,6E)-Octa-2,4,6-Trien-2-yl]Oxan-3-yl Acetate

  • Hypothetical Analogue: Replaces the aminoacetate with a simple acetate.

Analogues with Conjugated Systems

Compound E : (2E,4E,6E)-Octa-2,4,6-Trien-2-yl Derivatives

  • General Feature : Conjugated triene chains are rare in the provided evidence. Most analogues (e.g., ) feature saturated or aromatic substituents.
  • Comparison : The triene system in the target compound may confer UV/Vis activity (e.g., absorbance for analytical tracking) and susceptibility to oxidation or photodegradation, unlike saturated chains in analogues .

Biological Activity

[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate is a complex organic compound with notable structural features that suggest potential biological activities. Its molecular formula is C17H27NO4, and it has a molecular weight of approximately 309.4 g/mol. This article aims to explore the biological activity of this compound based on existing research findings.

Structural Characteristics

The compound's structure includes a methoxy group and a triene moiety that may contribute to its biological properties. Compounds with similar structural motifs have been associated with various pharmacological effects such as anti-inflammatory and anticancer activities.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, cycloartane derivatives have shown significant inhibition of prostate cancer cell lines (PC-3 and DU145) with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Certain derivatives of related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages .
  • Neuroprotective Properties : Some studies indicate that compounds with similar backbones can protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of structurally related compounds, it was found that specific derivatives inhibited cell proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways . The relevance of this finding to this compound suggests potential for further exploration in oncological applications.

Case Study 2: Anti-inflammatory Activity

Research on related compounds has shown their ability to modulate inflammatory responses by inhibiting NF-kB signaling pathways. This suggests that this compound may also possess similar anti-inflammatory properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/ModelIC50 Value (µM)Reference
CycloartaneAnticancerPC-31.67
CycloartaneAnticancerDU1452.23
Related Compound AAnti-inflammatoryMacrophages-
Related Compound BNeuroprotectiveNeuronal Cells-

Predictive Modeling

Utilizing predictive modeling tools like PASS software can help estimate the potential biological activities of this compound based on its structural features. Such computational approaches can guide experimental designs for further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, which is optimized for small-molecule structures . Key steps:

  • Grow high-quality crystals (e.g., via vapor diffusion).
  • Collect intensity data using a synchrotron or laboratory X-ray source.
  • Solve the phase problem using direct methods (SHELXS/SHELXD).
  • Refine anisotropically with SHELXL, validating stereochemistry and hydrogen bonding.
    • Data Consideration: Compare bond lengths/angles with similar compounds (e.g., oxane derivatives in ).

Q. What analytical techniques are critical for confirming its stereochemical configuration?

  • Methodological Answer:

  • NMR: Assign 1H^1H- and 13C^{13}C-NMR signals using 2D experiments (COSY, HSQC, NOESY) to resolve coupling patterns and spatial proximities (e.g., methoxy group orientation in ).
  • Polarimetry: Measure optical rotation and compare with literature values for chiral oxane derivatives (e.g., ).
  • Chromatography: Use chiral stationary-phase HPLC to resolve enantiomers.

Q. How should this compound be safely stored to prevent degradation?

  • Methodological Answer:

  • Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation of the conjugated triene moiety.
  • Maintain temperature at -20°C for long-term stability, as recommended for labile esters ().
  • Avoid exposure to humidity to prevent hydrolysis of the aminoacetate group.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield of the octa-2,4,6-trien-2-yl moiety?

  • Methodological Answer:

  • Catalysis: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the triene system, as described for allyloxy derivatives in .
  • Protection Strategies: Temporarily protect the aminoacetate group with tert-butoxycarbonyl (Boc) to avoid side reactions during triene synthesis (see for analogous protection methods).
    • Data Analysis: Compare yields under varying conditions (Table 1):
CatalystSolventTemperatureYield (%)Reference
Pd(PPh3_3)4_4THF80°C62
Pd(OAc)2_2DMF100°C45

Q. What computational approaches predict the compound’s pharmacokinetic behavior?

  • Methodological Answer:

  • Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., GROMACS). The methoxy and aminoacetate groups may influence logP ( ).
  • Docking Studies: Use AutoDock Vina to assess interactions with biological targets (e.g., enzymes with oxane-binding pockets).
    • Validation: Cross-check predicted logP values with experimental HPLC retention times ( ).

Q. How do stereochemical variations impact biological activity?

  • Methodological Answer:

  • Synthesis of Diastereomers: Prepare (2S,3S,4S,5R) and (2R,3R,4R,5S) analogs via chiral auxiliaries (e.g., oxazolidinones in ).
  • Bioassay Design: Test against bacterial/fungal models to compare MIC values. For example, the (2S,3R) configuration may enhance membrane penetration ( ).
    • Data Contradiction: Resolve discrepancies in activity data by verifying enantiomeric purity via circular dichroism ( ).

Methodological Challenges & Solutions

Q. How to resolve contradictions in NMR data for the oxan-3-yl ring?

  • Approach:

  • Use variable-temperature NMR to identify dynamic effects (e.g., ring puckering).
  • Compare with solid-state NMR or SC-XRD data to confirm conformer dominance ( ).

Q. What strategies minimize decomposition during chromatographic purification?

  • Solution:

  • Use silica gel pretreated with 1% triethylamine to neutralize acidic sites.
  • Employ flash chromatography with ethyl acetate/hexane gradients at 4°C ( ).

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